N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide

Description

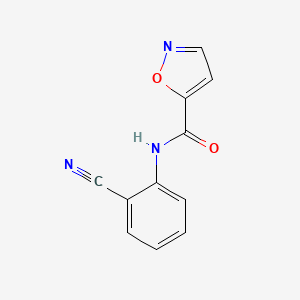

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a 1,2-oxazole core substituted at the 5-position with a carboxamide group. The amide nitrogen is further linked to a 2-cyanophenyl substituent.

Properties

IUPAC Name |

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-7-8-3-1-2-4-9(8)14-11(15)10-5-6-13-16-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFNOLVYSQTYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 2-cyanophenyl isocyanate with an appropriate oxazole derivative under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction, which is carried out in an inert solvent like dichloromethane at room temperature. The reaction proceeds through nucleophilic addition of the oxazole nitrogen to the isocyanate carbon, followed by cyclization to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the oxazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives where the cyano group is converted to an amine.

Substitution: Substituted oxazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide serves as a valuable building block in the synthesis of more complex molecules. Its structural characteristics allow for multiple chemical modifications, facilitating the development of new materials and catalysts. The compound can undergo various reactions such as:

- Oxidation: To introduce additional functional groups.

- Reduction: Modifying the cyano group or other parts of the molecule.

- Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at different positions on the molecule.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest interactions with various biological targets, making it a candidate for drug discovery. Notably:

- Enzyme Interactions: It can be used as a probe in biochemical assays to study enzyme kinetics and mechanisms.

- Pharmacological Properties: Preliminary studies indicate potential anticancer and antimicrobial activities.

Medicine

The therapeutic potential of this compound is being explored in treating various diseases:

- Anticancer Activity: Research has indicated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (human histiocytic lymphoma), with IC50 values ranging from 0.65 to 2.41 µM.

- Antimicrobial Effects: The compound shows promise against resistant bacterial strains, suggesting its utility in developing novel antimicrobial agents.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various oxazole derivatives, including this compound. The results demonstrated significant cytotoxicity against MCF-7 and U-937 cell lines, indicating that compounds with similar structures can induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antibacterial activity of this compound against clinical isolates. The synthesized compounds exhibited notable activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyano group and the oxazole ring play crucial roles in binding to the active sites of target proteins, thereby influencing their activity. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules contributes to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide with key analogs, focusing on structural variations, biological activity, and physicochemical properties.

Structural Variations and Substituent Effects

Key Observations :

- Substituent Position: The ortho-cyano group in the target compound may enhance hydrogen bonding compared to para-substituted analogs like the 4-chlorophenyl derivative .

- Bulk and Steric Effects: SSAA09E2’s piperazine-benzyl group improves ACE2 binding but may reduce solubility compared to the simpler 2-cyanophenyl group .

Key Observations :

- Metabolic Stability : Compounds with dihydrooxazole (e.g., ChemDiv C651-0012) or methyl substituents (e.g., ) show improved stability in plasma compared to aromatic oxazoles .

Physicochemical and Thermodynamic Properties

Key Observations :

Biological Activity

N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique oxazole ring fused with a cyanophenyl moiety. This structural configuration contributes to its reactivity and biological interactions. The presence of the cyano group enhances the compound's ability to engage in hydrogen bonding and other interactions with target proteins, influencing its binding affinity and specificity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxazole ring and cyano group facilitate molecular interactions that can modulate various biochemical pathways. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on key enzymes involved in inflammatory processes and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, derivatives of oxazole have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance anticancer efficacy by improving lipophilicity and bioavailability .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in macrophages, which is crucial in the inflammatory response. The IC50 values for these activities suggest that the compound could be a promising candidate for developing anti-inflammatory drugs .

Antiviral Properties

This compound derivatives have been explored for their antiviral activities. Similar heterocycles have demonstrated efficacy against viral polymerases, suggesting potential applications in treating viral infections .

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

| Study | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Anti-inflammatory | 6.24 μM | NO production in RAW 264.7 macrophages | |

| Anticancer | 7.29 μM | SW1116 colon cancer cell line | |

| Antiviral | 0.35 μM | HCV NS5B polymerase |

These findings illustrate the compound's potential across various therapeutic areas.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring significantly impact the biological activity of this compound. For instance:

- Substituents on the phenyl ring : Electron-withdrawing groups enhance anticancer activity.

- Hydrophobic interactions : Increased lipophilicity correlates with improved binding to target enzymes.

Q & A

Q. What are the common synthetic routes for preparing N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between oxazole-5-carboxylic acid derivatives and substituted anilines. For example, activating the carboxylic acid group using reagents like EDCI or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen can improve coupling efficiency . Substituents on the phenyl ring (e.g., cyano groups) may require optimized temperature (0–25°C) and reaction times (12–24 hrs) to avoid side reactions like hydrolysis. Monitoring via TLC or HPLC is critical to assess intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound, and what challenges arise in structural confirmation?

Key techniques include:

- NMR (¹H/¹³C): Assigning peaks for the oxazole ring (δ 8.1–8.3 ppm for H-4) and cyanophenyl protons (δ 7.5–7.8 ppm). Overlapping signals from aromatic protons may require 2D NMR (HSQC, HMBC) .

- HPLC-MS : Confirming molecular weight (e.g., [M+H]+ at m/z 254.2) and purity (>95%). Impurities from incomplete coupling may require gradient elution methods .

- FT-IR : Identifying carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies often stem from assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. For instance:

- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to exclude impurities mimicking bioactivity .

- Dose-response profiling : Test across logarithmic concentrations (1 nM–100 µM) to identify off-target effects.

- Structural analogs : Compare with derivatives (e.g., methoxy-substituted oxazoles) to isolate functional groups responsible for activity .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model binding to kinases or cytochrome P450 enzymes. The oxazole’s electron-deficient ring may favor π-π stacking with aromatic residues .

- QSAR studies : Correlate substituent electronegativity (e.g., cyano vs. methoxy groups) with activity trends. Hammett constants (σ) can quantify electronic effects .

Q. How should researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?

- Core modifications : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) on the phenyl ring.

- Bioisosteric replacement : Replace the oxazole with thiazole or imidazole to assess ring flexibility .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxazole oxygen) using crystallographic data or docking poses .

Methodological Challenges

Q. What are the best practices for evaluating this compound’s stability under experimental storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 1–4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolyzed amide bonds) .

- Storage recommendations : Use amber vials under inert gas (Ar) at –20°C, with desiccants to prevent moisture uptake.

Q. How can crystallographic data be obtained for this compound, given its potential amorphous nature?

- Crystallization screens : Test solvent combinations (e.g., DCM/hexane, EtOAc/heptane) using vapor diffusion or slow evaporation.

- Synchrotron X-ray : Utilize high-intensity sources to resolve weak diffraction patterns from small/microcrystalline samples .

Interdisciplinary Applications

Q. What in vitro/in vivo models are appropriate for assessing neurotoxicity or metabolic stability?

- Hepatic microsomes : Measure CYP450-mediated metabolism (e.g., t1/2, intrinsic clearance).

- BBB permeability : Use MDCK-MDR1 monolayers to predict CNS penetration. The cyanophenyl group’s logP (~2.5) may limit passive diffusion .

Q. How can this compound be leveraged in materials science research?

- Coordination chemistry : Explore metal-organic frameworks (MOFs) via oxazole’s N-atom coordination (e.g., with Cu²⁺ or Zn²⁺) .

- Optoelectronic properties : Study charge-transfer complexes using UV-vis and cyclic voltammetry (HOMO/LUMO ~ –6.2/–1.8 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.